molecular formula C7H11ClF2O2S B6185108 3,3-difluorocycloheptane-1-sulfonyl chloride CAS No. 2680542-46-3

3,3-difluorocycloheptane-1-sulfonyl chloride

Cat. No.: B6185108
CAS No.: 2680542-46-3
M. Wt: 232.68 g/mol
InChI Key: GULCXJXLGGXWRT-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptane-1-sulfonyl chloride: is an organosulfur compound characterized by a seven-membered cycloheptane ring substituted with two fluorine atoms at the 3-position and a sulfonyl chloride group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocycloheptane-1-sulfonyl chloride typically involves the following steps:

    Fluorination: The introduction of fluorine atoms into the cycloheptane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). These reagents facilitate the selective fluorination at the 3-position of the cycloheptane ring.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated cycloheptane with chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2). These reagents convert the corresponding alcohol or sulfonic acid derivative into the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Oxidation Reactions: Oxidation of the sulfonyl chloride group can yield sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and primary amines are commonly used under mild to moderate conditions (room temperature to 80°C).

    Reduction: Reducing agents like LiAlH4 or DIBAL-H are used under anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3-difluorocycloheptane-1-sulfonyl chloride serves as a versatile intermediate for the preparation of various fluorinated compounds

Biology

The compound’s derivatives, particularly sulfonamides, have shown potential as enzyme inhibitors and antimicrobial agents. The presence of fluorine atoms enhances the biological activity and metabolic stability of these derivatives, making them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is used to synthesize fluorinated drugs with improved pharmacokinetic properties. The sulfonyl chloride group can be modified to create prodrugs or active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

Industry

In the chemical industry, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism by which 3,3-difluorocycloheptane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The fluorine atoms enhance the compound’s reactivity and stability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutane-1-sulfonyl chloride
  • 3,3-Difluorocyclopentane-1-sulfonyl chloride
  • 3,3-Difluorocyclohexane-1-sulfonyl chloride

Uniqueness

Compared to its analogs, 3,3-difluorocycloheptane-1-sulfonyl chloride offers a larger ring size, which can influence its reactivity and the steric effects in chemical reactions. The seven-membered ring provides unique conformational flexibility, potentially leading to different biological activities and applications. Additionally, the presence of two fluorine atoms at the 3-position enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

2680542-46-3

Molecular Formula

C7H11ClF2O2S

Molecular Weight

232.68 g/mol

IUPAC Name

3,3-difluorocycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-3-1-2-4-7(9,10)5-6/h6H,1-5H2

InChI Key

GULCXJXLGGXWRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)S(=O)(=O)Cl)(F)F

Purity

95

Origin of Product

United States

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